Adriforant tartrate dihydrate
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Overview
Description
Adriforant tartrate dihydrate is a novel compound known for its role as a selective histamine H4 receptor antagonist. This compound has been investigated for its potential therapeutic applications in various inflammatory conditions, including asthma, pruritus, and atopic dermatitis .
Preparation Methods
The synthesis of Adriforant tartrate dihydrate involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity and selectivity towards the histamine H4 receptor.
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain the dihydrate form.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, followed by rigorous purification and quality control processes.
Chemical Reactions Analysis
Adriforant tartrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure to enhance its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying histamine receptor antagonists and their interactions with biological targets.
Biology: The compound is used in research to understand the role of histamine H4 receptors in various physiological and pathological processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
Adriforant tartrate dihydrate exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses in the body. By blocking the receptor, this compound can reduce inflammation and alleviate symptoms associated with various inflammatory conditions. The molecular targets and pathways involved include the histamine H4 receptor and downstream signaling pathways that regulate immune cell activity .
Comparison with Similar Compounds
Adriforant tartrate dihydrate is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
PF-03893787: Another histamine H4 receptor antagonist with comparable binding affinity but different pharmacokinetic properties.
ZPL-389: A compound with similar structural features but distinct therapeutic applications.
NVP-ZPL389-NX: A related compound with variations in its functional groups, leading to differences in its pharmacological profile.
These compounds share similarities in their core structure and mechanism of action but differ in their specific applications and pharmacokinetic properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
2096455-87-5 |
---|---|
Molecular Formula |
C17H32N6O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |
InChI |
InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |
InChI Key |
AZNYKQWIUUFUID-FXPVNMEJSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Origin of Product |
United States |
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